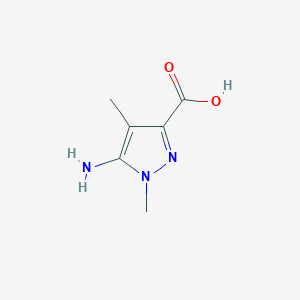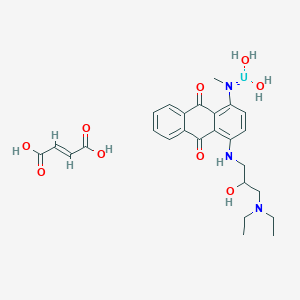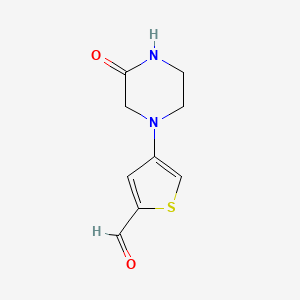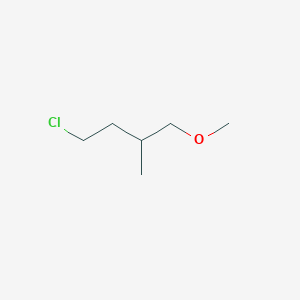
4-Chloro-1-methoxy-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13ClO. It is a halogenated ether, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a butane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1-methoxy-2-methylbutane can be synthesized through various methods. One common approach involves the reaction of 2-methylbutanol with thionyl chloride to form 2-methylbutyl chloride, which is then reacted with sodium methoxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methoxy-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
4-Chloro-1-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-2-methylbutane involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylbutane: Similar in structure but lacks the methoxy group.
4-Methoxy-2-methyl-2-butanethiol: Contains a thiol group instead of a chlorine atom.
1-Chloro-4-methoxybutane: Similar but lacks the methyl group on the butane backbone
Uniqueness
4-Chloro-1-methoxy-2-methylbutane is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .
Properties
Molecular Formula |
C6H13ClO |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
4-chloro-1-methoxy-2-methylbutane |
InChI |
InChI=1S/C6H13ClO/c1-6(3-4-7)5-8-2/h6H,3-5H2,1-2H3 |
InChI Key |
BFZMSZJGALWRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


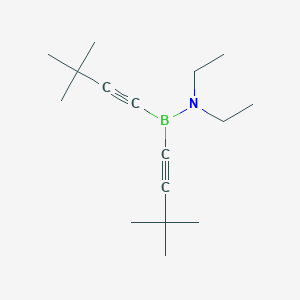



![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
